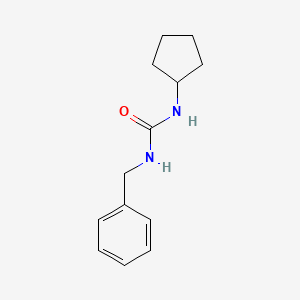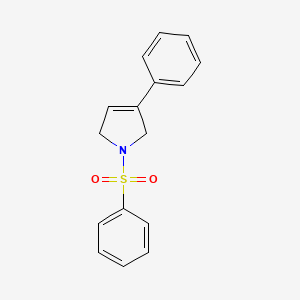
5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid, also known as CDPC, is a synthetic compound that has been widely used in scientific research. CDPC is a pyrrole derivative that has been shown to have a variety of biochemical and physiological effects. The compound has been synthesized using various methods and has been extensively studied for its potential applications in the field of medicine and drug development.
Mécanisme D'action
The exact mechanism of action of 5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is not fully understood. However, it is believed that the compound acts by modulating the activity of certain enzymes and receptors in the body. 5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the growth and proliferation of cancer cells. The compound has also been shown to activate the AMP-activated protein kinase, which plays a role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. The compound has been shown to have anticonvulsant effects in animal models of epilepsy. 5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid has also been shown to have antihypertensive effects in animal models of hypertension. The compound has also been shown to have antidiabetic effects in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is that it is a relatively simple compound to synthesize and can be easily obtained in a laboratory setting. The compound has also been extensively studied, and its biological activities are well documented. However, one of the limitations of 5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Orientations Futures
There are several potential future directions for research on 5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid. One area of interest is the compound's potential as an anticancer agent. Further research is needed to determine the exact mechanism of action of 5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid in cancer cells and to determine its efficacy in animal models of cancer. Another area of interest is the compound's potential as a treatment for metabolic disorders such as diabetes and obesity. Further research is needed to determine the safety and efficacy of 5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid in human clinical trials. Overall, 5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is a promising compound with a variety of potential applications in the field of medicine and drug development.
Méthodes De Synthèse
5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid can be synthesized using various methods, including the reaction of 2,3-dimethylpyrrole with cyanogen bromide and subsequent hydrolysis of the resulting nitrile. Another method involves the reaction of 2,3-dimethylpyrrole with acrylonitrile and subsequent hydrolysis. The synthesis of 5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is a relatively simple process and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid has been extensively studied for its potential applications in the field of medicine and drug development. The compound has been shown to have a variety of biological activities, including anticonvulsant, antihypertensive, and antidiabetic effects. 5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid has also been studied for its potential as an anticancer agent.
Propriétés
IUPAC Name |
5-cyano-1,2-dimethylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-5-7(8(11)12)3-6(4-9)10(5)2/h3H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUFPGRUUZVAMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-fluorophenyl)-N-(1-oxa-8-azaspiro[4.5]decan-3-yl)-4-oxobutanamide;hydrochloride](/img/structure/B7451280.png)

![5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide hydrochloride](/img/structure/B7451295.png)
![3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B7451306.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]pentanamide](/img/structure/B7451316.png)
![1-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]-3,6,9,12-tetraoxapentadecan-15-amide hydrochloride](/img/structure/B7451323.png)






![5-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B7451394.png)